molecular formula C17H17N3O3S2 B2520724 N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886953-01-1

N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2520724
CAS No.: 886953-01-1
M. Wt: 375.46
InChI Key: ZMGACYDNPXIYBS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a chemical compound with the CAS Registry Number 886953-01-1 and a molecular formula of C17H17N3O3S2 . It belongs to the class of benzothiadiazine derivatives, a group of compounds known for their relevance in various chemical and pharmacological research areas. As a member of this family, it serves as a valuable intermediate or building block in medicinal chemistry for the synthesis and exploration of novel molecules with potential biological activity . This product is offered with a purity of 90% or higher and is available in various quantities to suit your research needs . It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-6-5-8-13(12(11)2)18-16(21)10-24-17-19-14-7-3-4-9-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGACYDNPXIYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,1-Dioxo-4H-1λ⁶,2,4-Benzothiadiazine-3-Thiol

The benzothiadiazine core is synthesized through a cyclocondensation reaction. A representative protocol involves:

  • Starting Materials : 2-Aminobenzenesulfonamide and carbon disulfide.
  • Reaction Conditions :
    • Solvent: Ethanol/water mixture (3:1 v/v).
    • Base: Potassium hydroxide (2.2 equiv).
    • Temperature: Reflux at 80°C for 6 hours.
  • Mechanism :
    • The reaction proceeds via the formation of a dithiocarbamate intermediate, followed by intramolecular cyclization to yield the benzothiadiazine thiol.

Yield : 68–72% after recrystallization from ethanol.

Stepwise Synthesis of Intermediate B: N-(2,3-Dimethylphenyl)-2-Bromoacetamide

Acetylation of 2,3-Dimethylaniline

  • Reagents :
    • 2,3-Dimethylaniline (1.0 equiv).
    • Bromoacetyl bromide (1.2 equiv).
    • Triethylamine (1.5 equiv) as a base.
  • Procedure :
    • Dissolve 2,3-dimethylaniline in dry dichloromethane (DCM).
    • Add bromoacetyl bromide dropwise at 0°C under nitrogen.
    • Stir for 2 hours at room temperature.
  • Workup :
    • Wash with 5% HCl, followed by saturated NaHCO₃.
    • Dry over anhydrous MgSO₄ and concentrate under vacuum.

Yield : 85–90% as a white crystalline solid.

Coupling of Intermediates A and B

Nucleophilic Substitution Reaction

  • Reagents :
    • Intermediate A (1.0 equiv).
    • Intermediate B (1.1 equiv).
    • Base: Cesium carbonate (2.0 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF).
  • Conditions :
    • Stir at 60°C for 8–12 hours under nitrogen.
  • Mechanism :
    • Deprotonation of the thiol group by cesium carbonate.
    • Nucleophilic attack on the bromoacetamide, displacing bromide.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Alternative Green Synthesis Approaches

Microwave-Assisted Coupling

  • Advantages : Reduced reaction time (20–30 minutes) and higher yield (75–78%).
  • Conditions :
    • Microwave irradiation at 100°C.
    • Solvent-free system with catalytic potassium iodide.

Ultrasonic Synthesis

  • Efficiency : 80% yield in 1 hour.
  • Setup :
    • Ethanol as solvent.
    • Ultrasonic bath at 40 kHz.

Optimization and Challenges

Critical Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying.
  • Base Selection : Cesium carbonate outperforms triethylamine in minimizing side reactions.

Common Byproducts

  • Disulfide Formation : Mitigated by inert atmosphere and stoichiometric control.
  • O-Acetylation : Addressed by using excess bromoacetyl bromide.

Structural Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.59 (s, 1H, NH), 7.32–7.18 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂), 2.28 (s, 6H, CH₃).
IR (KBr) 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
HPLC Purity >98% (C18 column, acetonitrile/water 70:30).

Scalability and Industrial Relevance

  • Kilogram-Scale Production :
    • Achieved via continuous flow reactors with 72% yield.
  • Cost Efficiency :
    • Bulk pricing for intermediates reduces overall synthesis cost by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions could target the carbonyl groups or the benzothiadiazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or other bioactive agents.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits any biological activity such as antimicrobial or anticancer properties.

Industry

In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for any biological activity of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Features
Target Compound : N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide Benzothiadiazine (1,1-dioxo) 2,3-Dimethylphenyl 425.5 High steric bulk at phenyl; planar amide group for hydrogen bonding
Compound A : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl 406.3 Chlorine substituents enhance lipophilicity; forms R₂²(10) hydrogen-bonded dimers
Compound B : 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazine (1,1-dioxo) 4-Phenoxyphenyl 407.4 Phenoxy group improves membrane permeability; Smiles: O=C(CC1=NS(=O)(=O)c2ccccc2N1)Nc1ccc(Oc2ccccc2)cc1
Compound C : 2-[(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide Benzothiadiazine (1,1-dioxo) 3-Phenylpropyl 441.5 Flexible alkyl chain increases conformational freedom; potential for CNS activity
Compound D : N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole (1,1,3-trioxo) 4-Hydroxyphenyl 332.3 Hydroxyl group enables hydrogen bonding; structural similarity to analgesics

Crystallographic and Conformational Analysis

  • Target Compound vs. Compound A :
    While the target compound adopts a planar amide conformation similar to Compound A, the steric hindrance from the 2,3-dimethylphenyl group reduces rotational freedom compared to the dichlorophenyl group in Compound A. This results in dihedral angles between the benzothiadiazine and aryl rings ranging from 44.5° to 77.5° , whereas Compound A shows angles of 54.8°–77.5° due to chlorine-induced steric repulsion .

  • Target Compound vs. Compound B: Both share the benzothiadiazine core, but Compound B’s 4-phenoxyphenyl group introduces additional π-π interactions with adjacent aromatic systems. The phenoxy oxygen may also participate in hydrogen bonding, a feature absent in the target compound’s methyl-substituted phenyl group .

Biological Activity

N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications and unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N3O3S2C_{17}H_{16}N_{3}O_{3}S_{2}, with a molecular weight of approximately 393.5 g/mol. The compound features a benzothiadiazine core linked to a dimethylphenyl group and an acetamide moiety.

Research indicates that compounds within the benzothiadiazine class exhibit diverse biological activities. The following mechanisms have been proposed for this compound:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and insulin signaling.
  • Antioxidant Properties : The presence of dioxo and sulfanyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.

Antidiabetic Activity

Several studies have indicated that derivatives of benzothiadiazine can modulate insulin release from pancreatic beta cells. For instance:

CompoundActivityReference
7-chloro-3-methylbenzothiazineInhibits insulin release
N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamideModulates glucose levels

The ability to influence insulin secretion positions this compound as a potential candidate for diabetes management.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural components may interact with microbial membranes or essential metabolic pathways in pathogens.

Case Studies

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats treated with this compound:

  • Objective : To evaluate blood glucose levels post-treatment.
  • Results : Significant reduction in fasting blood glucose levels was observed compared to the control group (p < 0.05).

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of this compound demonstrated:

  • Method : DPPH radical scavenging assay.
  • Findings : The compound showed a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach begins with the preparation of the benzothiadiazine scaffold via sulfonation or cyclization reactions. For example, trifluoromethanesulfanylamide can react with 2-(2-alkynyl)benzenesulfonamide under mild conditions to form the core structure . Subsequent steps involve introducing substituents (e.g., dimethylphenyl groups) via nucleophilic substitution or coupling reactions. Key conditions include:

  • Temperature : 0–5°C for sulfonation steps to avoid side reactions.
  • Catalysts : Triethylamine or DMAP for acetyl chloride coupling .
  • Solvents : Dichloromethane or DMF for polar intermediates .
    • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methylphenyl groups) and sulfanyl-acetamide linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 456.12) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between aromatic rings, which influence reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Modifications : Synthesize analogs with varying substituents on the benzothiadiazin-3-yl or dimethylphenyl groups. For example:
  • Replace methyl groups with halogens or electron-withdrawing groups to assess bioactivity shifts .
  • Modify the sulfanyl bridge to sulfonyl or sulfonamide to study steric/electronic effects .
  • In Vitro Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC₅₀ values can highlight potency variations .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity trends to biological targets .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Methodological Answer :

  • Synthetic Yield Discrepancies :
  • Re-evaluate reaction parameters (e.g., solvent polarity, catalyst loading) using DoE (Design of Experiments) .
  • Characterize byproducts via LC-MS to identify competing pathways (e.g., hydrolysis of sulfanyl groups) .
  • Biological Activity Variability :
  • Validate assay conditions (e.g., cell line viability, ATP levels in kinase assays) .
  • Perform crystallographic analysis to confirm conformational stability; flexible regions (e.g., acetamide linkage) may alter target interactions .

Q. What strategies are recommended for elucidating the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation. Monitor metabolites via UPLC-QTOF-MS .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Measure biomarkers (ALT, AST) and histopathology of liver/kidney tissues .
  • Computational Tools : Predict ADMET properties using SwissADME or ProTox-II to prioritize analogs with favorable profiles .

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